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Compound of Interest

Compound Name: 4-Methyl-1,3-dioxane

Cat. No.: B1663929

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-1,3-
dioxane (CAS No: 1120-97-4), a versatile solvent and chemical intermediate. The information
is intended for researchers, scientists, and professionals in drug development and materials
science, offering detailed data and experimental context.

Molecular Structure:

e Molecular Formula: CsH100:2

e Molecular Weight: 102.13 g/mol [1][2]

» |IUPAC Name: 4-methyl-1,3-dioxane[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following tables summarize the *H and 3C NMR data for 4-methyl-1,3-
dioxane.

1H NMR Data

The 'H NMR spectrum of 4-methyl-1,3-dioxane was recorded on a 400 MHz instrument using
deuterated chloroform (CDCIs) as the solvent.[3]
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~1.1-1.2 d 3H -CHs
~1.3-1.8 m 2H -CH:z- (C5)
-O-CH(CHs3s)- and -O-
~3.6-4.2 m 3H
CHa- (C4, C6)
~4.6-5.0 m 2H -O-CH2-0O- (C2)

Note: Specific chemical shifts and coupling constants can vary slightly based on experimental
conditions. The assignments are based on typical chemical shift ranges for similar structures.

13C NMR Data

The 13C NMR spectrum was also obtained using a 400 MHz instrument in CDCls.[4]

Chemical Shift (ppm) Assighment
~22.0 -CHs

~34.0 -CH2- (C5)

~66.0 -O-CH2- (C6)
~73.0 -O-CH(CHs3)- (C4)
~94.0 -O-CH2-0O- (C2)

Note: These are approximate chemical shifts. For precise values, direct analysis of the
spectrum is recommended.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
data below corresponds to a liquid film sample.
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Wavenumber (cm~?) Intensity Bond Vibration
2970-2850 Strong C-H stretch (alkane)
1465-1450 Medium C-H bend (alkane)
1380-1370 Medium C-H bend (alkane)

C-O stretch (cyclic

1175-1085 Strong
ether/acetal)

Note: The fingerprint region (below 1500 cm~1) contains numerous complex vibrations unique

to the molecule's structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure. The following data was obtained by electron ionization (EI) mass spectrometry.

miz Relative Intensity (%) Assighment
101 83.11 [M-H]*

72 73.89 [CaHsO]*

55 81.47 [CsHs0]*

45 38.55 [C2Hs0]*

[C2Hs0]* or [C3H7]* (Base
Peak)

43 99.99

Data sourced from PubChem, obtained via GC-MS with electron ionization.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned.

NMR Spectroscopy (*H and **C)
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Sample Preparation: A small amount of 4-methyl-1,3-dioxane (typically 5-25 mg) is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5
mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal
standard (O ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (*H or 13C). The magnetic field is shimmed to achieve homogeneity.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) signal is recorded. Key parameters such as pulse width,
acquisition time, and relaxation delay are optimized. For 13C NMR, a larger number of scans
are typically required due to the low natural abundance of the 13C isotope.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film): A drop of neat liquid 4-methyl-1,3-dioxane is placed
between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin
liquid film.

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize
atmospheric interference (e.g., from CO2 and H20). A background spectrum of the clean salt
plates is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The IR
beam is passed through the sample, and the transmitted radiation is detected. The
instrument records the absorbance or transmittance as a function of wavenumber.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (Electron lonization)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC) for separation and purification. The sample is vaporized in the GC and
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then enters the ion source of the mass spectrometer.

¢ lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
positively charged molecular ion (M*), which can then undergo fragmentation.

¢ Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge
(m/z) ratio.

o Detection: A detector records the abundance of ions at each m/z value, generating a mass
spectrum that plots relative intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic
analysis of 4-methyl-1,3-dioxane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed fragmentation pathway for 4-methyl-1,3-dioxane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 4-methyl-1,3-dioxane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663929#4-methyl-1-3-dioxane-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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